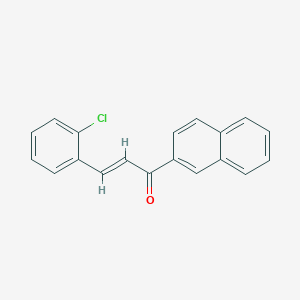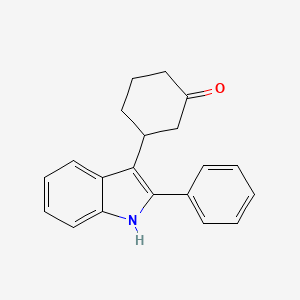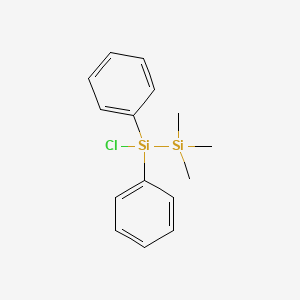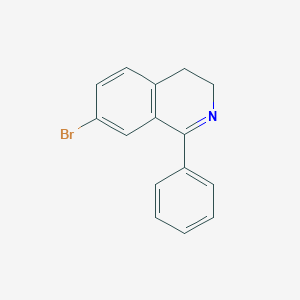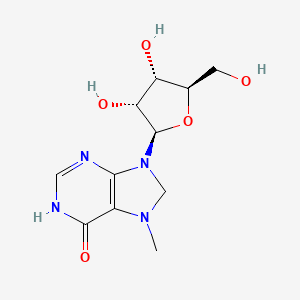
(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar moiety and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Hydroxylation: Hydroxyl groups are introduced at specific positions on the sugar moiety through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.
Automated Synthesis: Employing automated synthesizers to streamline the process and ensure consistency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deoxy derivatives.
Substitution Products: Halogenated or alkylated nucleosides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various nucleoside analogs with potential therapeutic applications.
Biology
In biological research, (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used to study nucleic acid interactions and enzyme mechanisms. It is also employed in the development of molecular probes for detecting specific DNA or RNA sequences.
Medicine
In medicine, this compound is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It is also utilized in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Vidarabine: An antiviral nucleoside analog with a similar purine base.
Uniqueness
(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its specific stereochemistry and hydroxylation pattern. These features contribute to its distinct biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C11H16N4O5 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C11H16N4O5/c1-14-4-15(9-6(14)10(19)13-3-12-9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2,4H2,1H3,(H,12,13,19)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
TUGZJKMCEMAHRC-IOSLPCCCSA-N |
SMILES isomérico |
CN1CN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CN1CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


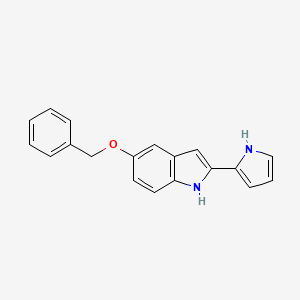
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
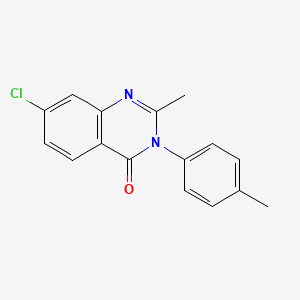
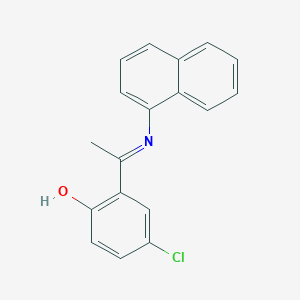

![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
